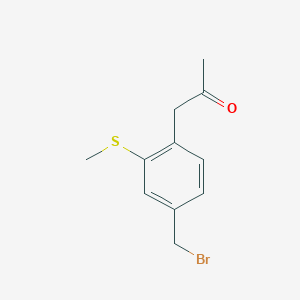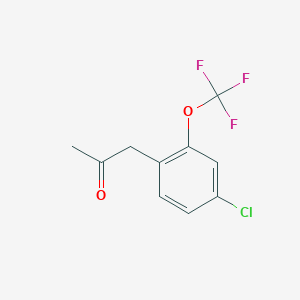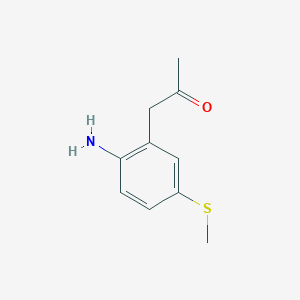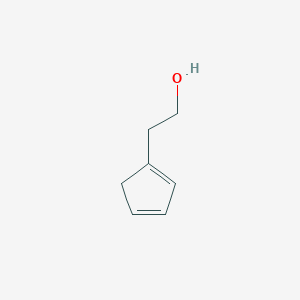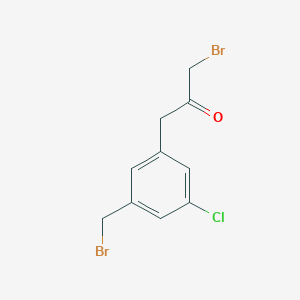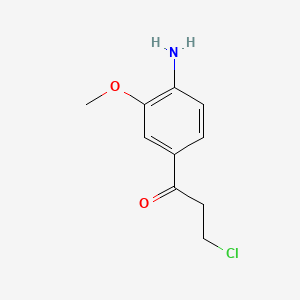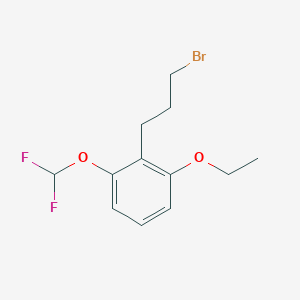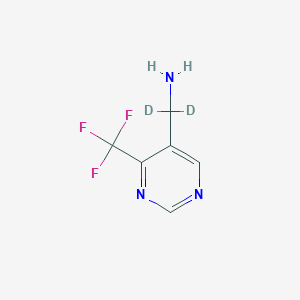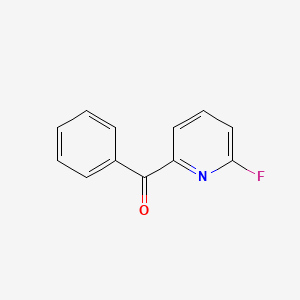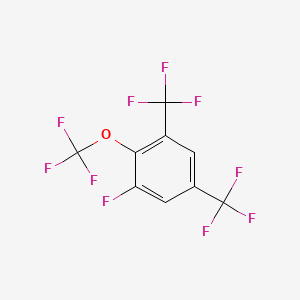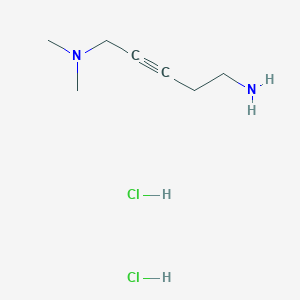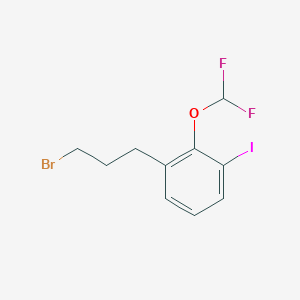
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution.
Alkylation: Attachment of the 3-bromopropyl group via Friedel-Crafts alkylation.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Differing by the presence of an ethyl group instead of iodine.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: Featuring a trifluoromethylthio group.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-iodobenzene is unique due to the specific arrangement of its halogen atoms and the difluoromethoxy group, which can impart distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H10BrF2IO |
|---|---|
Peso molecular |
390.99 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-6-2-4-7-3-1-5-8(14)9(7)15-10(12)13/h1,3,5,10H,2,4,6H2 |
Clave InChI |
XZNRGACCSSAXPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)OC(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
